Midodrina D6 Clorhidrato

Descripción general

Descripción

Midodrina (D6 clorhidrato) es una amina simpaticomimética sintética que actúa como un vasoconstrictor y agente antihipertensivo. Se utiliza principalmente para tratar afecciones como la hipotensión ortostática y la disautonomía elevando la presión arterial. La midodrina fue aprobada por la Administración de Alimentos y Medicamentos de los Estados Unidos en 1996 y está disponible como medicamento genérico .

Aplicaciones Científicas De Investigación

La midodrina (D6 clorhidrato) tiene una amplia gama de aplicaciones de investigación científica:

Medicina: Se utiliza principalmente para tratar la hipotensión ortostática y la disautonomía.

Industria: Empleado en la producción de productos farmacéuticos y como estándar en los procesos de control de calidad.

Mecanismo De Acción

La midodrina (D6 clorhidrato) es un profármaco que se metaboliza para formar su metabolito activo, desglumidodrina. La desglumidodrina actúa como agonista en los receptores alfa-adrenérgicos en la vasculatura arteriolar y venosa, lo que lleva a un aumento del tono vascular y una presión arterial elevada . Este mecanismo implica la activación de los receptores alfa-1 adrenérgicos, lo que resulta en vasoconstricción y un aumento de la presión arterial sistémica .

Análisis Bioquímico

Biochemical Properties

Midodrine D6 Hydrochloride interacts with peripheral alpha-1 adrenergic receptors . The interaction with these receptors leads to veno- and arteriolar constriction, thereby increasing cardiac output and peripheral resistance .

Cellular Effects

Midodrine D6 Hydrochloride affects various types of cells by interacting with peripheral alpha-1 adrenergic receptors . This interaction leads to an increase in cardiac output and peripheral resistance , which can influence cell function.

Molecular Mechanism

The molecular mechanism of action of Midodrine D6 Hydrochloride involves its conversion into desglymidodrine , which is an agonist of peripheral alpha-1 adrenergic receptors . This leads to veno- and arteriolar constriction, thereby increasing cardiac output and peripheral resistance .

Temporal Effects in Laboratory Settings

It is known that it is rapidly converted into its active metabolite and therefore has a short half-life .

Dosage Effects in Animal Models

It is known that Midodrine (5 mg/kg) increases mean arterial pressure (MAP) and decreases heart rate in normotensive rats .

Metabolic Pathways

Midodrine D6 Hydrochloride is involved in metabolic pathways that lead to its conversion into desglymidodrine . This process involves enzymatic hydrolysis .

Transport and Distribution

It is known that it does not cross the blood-brain barrier .

Subcellular Localization

It is known that it does not cross the blood-brain barrier .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La midodrina (D6 clorhidrato) se puede sintetizar a través de un proceso de múltiples pasos. Un método común implica la reacción de 2-amino-1-(2,5-dimetoxi fenil) etanol con una glicina N-protegida en presencia de 1,1'-carbonildiimidazol (CDI). El grupo protector de amino se elimina luego por desprotección . Este proceso es eficiente y rentable, y todos los intermediarios y reactivos no representan riesgos de seguridad significativos .

Métodos de producción industrial

La producción industrial de Midodrina (D6 clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El paso final implica la formación de la sal de clorhidrato al hacer reaccionar Midodrina con ácido clorhídrico .

Análisis De Reacciones Químicas

Tipos de reacciones

La midodrina (D6 clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La midodrina se puede oxidar para formar desglumidodrina, su metabolito activo.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: La midodrina puede sufrir reacciones de sustitución, particularmente involucrando sus grupos amino e hidroxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen enzimas del citocromo P450.

Sustitución: Se pueden utilizar reactivos como diacetylmetano/oximetileno en un tampón de acetato.

Principales productos formados

Desglumidodrina: El metabolito activo principal que se forma a través de la oxidación.

Derivado fluorescente de dihidrolutina: Formado a través de una reacción de sustitución con diacetylmetano/oximetileno.

Comparación Con Compuestos Similares

Compuestos similares

Fludrocortisona: Otro compuesto utilizado para tratar la hipotensión ortostática, pero actúa como un mineralocorticoide.

Singularidad

La midodrina (D6 clorhidrato) es única en su acción específica como agonista alfa-adrenérgico, que aumenta directamente el tono vascular y la presión arterial. A diferencia de la fludrocortisona, que actúa sobre los receptores mineralocorticoides, o la droxidopa, que se convierte en norepinefrina, la acción directa de la midodrina sobre los receptores alfa-adrenérgicos proporciona un mecanismo de acción distinto .

Actividad Biológica

Midodrine D6 hydrochloride is a deuterium-labeled derivative of midodrine, primarily recognized for its role as a vasopressor and antihypotensive agent. This compound is utilized in clinical settings to manage conditions such as orthostatic hypotension and heart failure, particularly in patients who exhibit significant blood pressure drops. The following sections provide a detailed overview of the biological activity of Midodrine D6 hydrochloride, including its pharmacological mechanisms, clinical applications, and relevant research findings.

Midodrine D6 hydrochloride has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1188265-43-1 |

| Molecular Formula | C₁₂H₁₃D₆ClN₂O₄ |

| Molecular Weight | 296.78 g/mol |

| LogP | 1.7053 |

| Storage Conditions | 2-8°C |

This compound's deuterium labeling allows for enhanced tracking in biological studies, facilitating pharmacokinetic and metabolic investigations.

Midodrine acts as an alpha-1 adrenergic agonist, leading to vasoconstriction and increased blood pressure. This mechanism is particularly beneficial in patients experiencing orthostatic hypotension, where blood pressure drops upon standing. The compound's efficacy has been documented in various clinical trials, demonstrating significant improvements in blood pressure and symptoms associated with hypotension.

Clinical Applications

- Orthostatic Hypotension : Midodrine D6 hydrochloride is primarily prescribed for patients with symptomatic orthostatic hypotension. Clinical studies have shown that it effectively increases standing systolic blood pressure and alleviates symptoms such as dizziness and syncope.

- Heart Failure Management : Recent case studies indicate that midodrine can be beneficial for patients with heart failure, especially those who are difficult to wean off intravenous vasopressors. For instance, a study involving an 81-year-old female patient demonstrated that midodrine administration allowed for the successful discontinuation of noradrenaline after several days of treatment .

Efficacy Studies

A series of clinical trials have assessed the efficacy of midodrine:

- Tilt-Table Study : A randomized, double-blind study evaluated the effects of midodrine on patients with severe symptomatic orthostatic hypotension. Results indicated that midodrine significantly delayed the onset of syncopal symptoms compared to placebo (mean time to symptoms: 1626.6 s vs. 1105.6 s; p = 0.0131) .

- Heart Failure Cohort : In a cohort study involving patients with heart failure and autonomic dysfunction, midodrine was administered at an average dose of 20.7 mg over seven weeks, resulting in improved systolic blood pressure and allowing for the initiation of guideline-directed medical therapy (GDMT) in a majority of patients .

Side Effects and Tolerability

The side effects associated with midodrine are generally mild to moderate. Commonly reported adverse effects include:

Notably, serious adverse events were rare, affirming the compound's safety profile.

Case Studies

Several case reports illustrate the practical applications of midodrine:

- Case Report on Heart Failure : An elderly patient with chronic heart failure was treated with midodrine after failing to wean off intravenous noradrenaline. The treatment led to successful stabilization without major adverse events .

- Use in Autonomic Dysfunction : A study demonstrated that midodrine improved autonomic function in heart failure patients with low systolic blood pressure, facilitating better management of their condition .

Propiedades

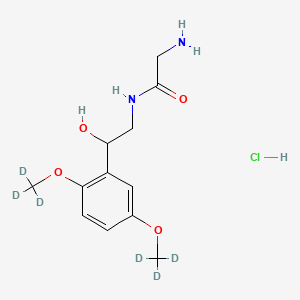

IUPAC Name |

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.